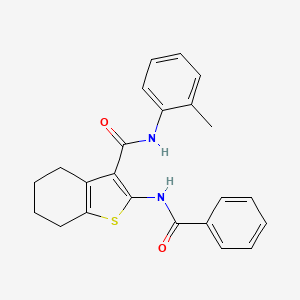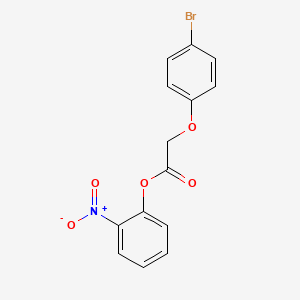![molecular formula C15H11ClF4N2O2 B3613086 N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea](/img/structure/B3613086.png)
N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea, also known as TFMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent, as well as its use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea is still being investigated, but it is thought to exert its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including its anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea has several advantages for use in laboratory experiments, including its high purity and stability. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the investigation of N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, this compound could be investigated for its potential use in the development of new drugs or as a tool for studying various signaling pathways and enzymes. Finally, further research could be conducted to optimize the synthesis of this compound and improve its solubility and stability in water.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea has been investigated for a wide range of scientific applications, including its use as a potential therapeutic agent for the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O2/c16-9-2-1-3-11(8-9)22-14(23)21-10-4-6-12(7-5-10)24-15(19,20)13(17)18/h1-8,13H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJTYSNRWYPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-azepanylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3613004.png)


![5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3613025.png)
![3-(3,4-dichlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3613028.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B3613037.png)
![N-(tert-butyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3613045.png)
![8-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-naphthalenesulfonamide](/img/structure/B3613051.png)
![methyl 4-{5-[(3-bromobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3613064.png)
![2-chloro-5-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B3613089.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3613096.png)
![2-ethoxy-4-ethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613097.png)
![2-ethoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613104.png)
![methyl 3-{[(dibenzylamino)carbonothioyl]amino}benzoate](/img/structure/B3613111.png)